molecular formula C21H27N3O6S B10884937 N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10884937
M. Wt: 449.5 g/mol
InChI Key: GXCBBUDTHLUSSU-UHFFFAOYSA-N
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Description

This compound is a phenylacetamide derivative featuring a sulfonyl-linked piperazine moiety substituted with a 4-hydroxy-3,5-dimethoxybenzyl group.

Properties

Molecular Formula

C21H27N3O6S

Molecular Weight

449.5 g/mol

IUPAC Name

N-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C21H27N3O6S/c1-15(25)22-17-4-6-18(7-5-17)31(27,28)24-10-8-23(9-11-24)14-16-12-19(29-2)21(26)20(13-16)30-3/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,22,25)

InChI Key

GXCBBUDTHLUSSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-hydroxy-3,5-dimethoxybenzyl alcohol with piperazine to form the piperazine derivative. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the acetylation of the resulting compound yields the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise stoichiometric ratios of reactants. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N~1~-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural differences among analogs lie in the sulfonamide substituents and aromatic ring modifications, which influence pharmacological profiles. Below is a comparative table:

Compound Name & Identifier Substituents on Piperazine/Sulfonamide Aromatic Ring Modifications Reported Pharmacological Activity
Target Compound : N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide 4-Hydroxy-3,5-dimethoxybenzyl None Hypothetical: Anti-inflammatory/analgesic*
Compound 35 : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide 4-Methylpiperazine None Analgesic (comparable to paracetamol)
Compound 36 : N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide Diethylsulfamoyl None Anti-hypernociceptive (inflammatory pain)
Compound 37 : N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Unsubstituted piperazine None Anti-hypernociceptive (inflammatory pain)
Compound I : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl 4-Chloro, 2-nitro substituents Intermediate for heterocyclic synthesis

*Hypothesized based on structural analogs.

Key Structural and Pharmacological Insights

  • Aromatic Ring Modifications :

    • Compound I ’s nitro and chloro groups are electron-withdrawing, which may reduce bioavailability compared to the target compound’s electron-donating methoxy groups .
    • The absence of aromatic substituents in Compounds 35–37 limits their structural complexity compared to the target compound, which may broaden its therapeutic scope .
  • Pharmacological Implications: Anti-hypernociceptive activity in Compounds 36–37 correlates with sulfonamide flexibility, suggesting the target compound’s rigid benzyl-piperazine group might alter potency or selectivity . Compound I’s role as a synthetic intermediate highlights the utility of sulfonamide-acetamide hybrids in generating bioactive heterocycles .

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s synthesis likely involves sequential benzylation of piperazine, sulfonation, and coupling to phenylacetamide, similar to methods for Compound 35 . However, introducing the hydroxy-methoxybenzyl group may require protective-group strategies.
  • Metabolic Stability : The methoxy groups in the target compound could enhance lipophilicity and blood-brain barrier penetration compared to nitro-containing analogs like Compound I .
  • Unresolved Questions : Direct comparative studies are needed to validate the hypothesized anti-inflammatory activity of the target compound.

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